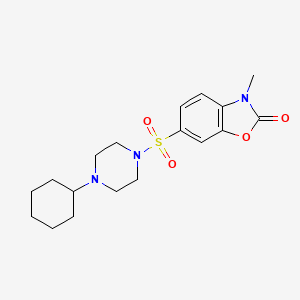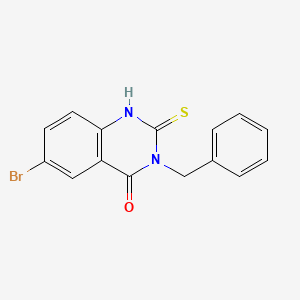![molecular formula C17H14ClNO3S B4221227 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4221227.png)
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
Overview
Description
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinedione core substituted with a 2-chlorophenyl group and a 4-methoxyphenylthio group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving appropriate precursors such as maleic anhydride and an amine derivative.
Substitution with 2-Chlorophenyl Group:
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with 4-methoxyphenylthiol under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential pharmaceutical or material applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)sulfanyl]-1-(5-fluoro-2-methoxyphenyl)-N-methylethanamine: This compound shares structural similarities but differs in the presence of a fluorine atom and an ethanamine group.
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: This compound has a similar methoxyphenyl group but differs in the presence of a hydroxypropyl and benzoate group.
2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: This compound features a methoxyphenyl group and a hexopyranoside moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenylthio groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-22-11-6-8-12(9-7-11)23-15-10-16(20)19(17(15)21)14-5-3-2-4-13(14)18/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEZDTONSJRGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B4221155.png)
![[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B4221163.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4221165.png)

![N-allyl-3-(3-chloroisoxazol-5-yl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B4221188.png)
![N-(2,4-dimethylphenyl)-2-(3-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-yl)acetamide](/img/structure/B4221196.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B4221203.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4221207.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4221225.png)

![4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4221239.png)
![methyl 5-({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4221251.png)
![1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4221257.png)
![N-allyl-5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4221264.png)
